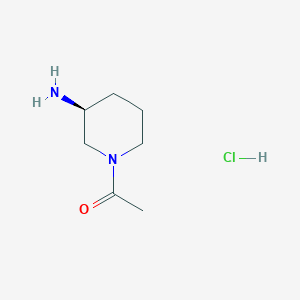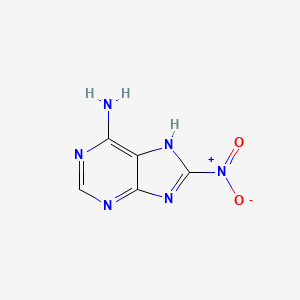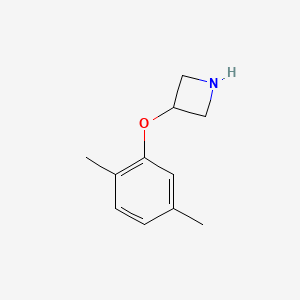
2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxychroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is a significant structural entity in medicinal chemistry. The compound is known for its diverse biological activities and is used as a building block in the synthesis of various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxychroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: The focus is on achieving high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
2,5-Dihydroxychroman-4-one has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxychroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups at positions 2 and 5, leading to different biological activities.
Flavanone: Similar structure but with a different arrangement of hydroxyl groups.
Isoflavone: Contains a different core structure but shares some biological activities.
Uniqueness: 2,5-Dihydroxychroman-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
55818-37-6 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,5-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-3,8,10,12H,4H2 |
InChI Key |
SFJMPMHMKPKFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



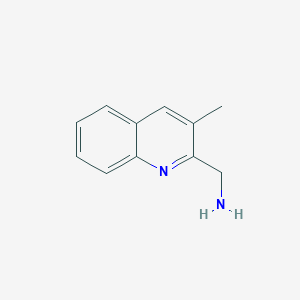
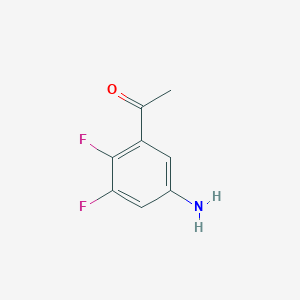
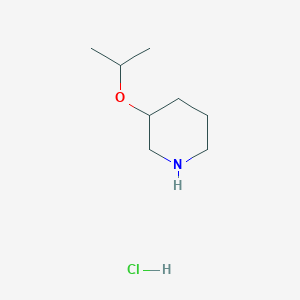




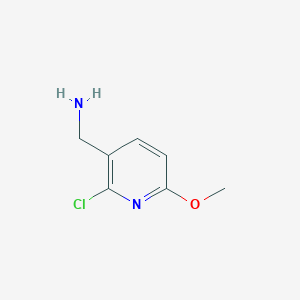
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
